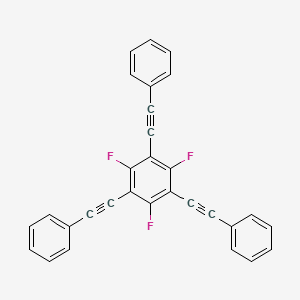

1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

674289-04-4 |

|---|---|

Molecular Formula |

C30H15F3 |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

1,3,5-trifluoro-2,4,6-tris(2-phenylethynyl)benzene |

InChI |

InChI=1S/C30H15F3/c31-28-25(19-16-22-10-4-1-5-11-22)29(32)27(21-18-24-14-8-3-9-15-24)30(33)26(28)20-17-23-12-6-2-7-13-23/h1-15H |

InChI Key |

NORDMBRIRRJRRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)C#CC3=CC=CC=C3)F)C#CC4=CC=CC=C4)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction proceeds via a palladium(0)-catalyzed oxidative addition of the aryl halide, followed by transmetallation with a copper(I)-acetylide intermediate. The catalytic system typically comprises Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, coupled with a copper(I) iodide co-catalyst in an amine base such as triethylamine or diisopropylamine. The trifluoromethyl groups on the benzene ring exert an electron-withdrawing effect, accelerating the oxidative addition step by polarizing the carbon-halogen bond.

Regioselectivity and Substrate Design

Regiocontrol is critical due to the symmetry of the trihalogenated precursor. Studies on 1,3,5-tribromobenzene analogs demonstrate that sequential coupling can be achieved by modulating solvent polarity and base strength. For example, using a 1:3 molar ratio of aryl halide to phenylacetylene in tetrahydrofuran (THF) at 80°C yields the mono-coupled product preferentially, while increasing the temperature to 110°C in dimethyl sulfoxide (DMSO) drives the reaction toward full tri-substitution.

Table 1: Solvent and Temperature Effects on Sonogashira Coupling Efficiency

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 80 | 24 | 45 (mono) |

| DMSO | 110 | 18 | 76 (tri) |

| Toluene | 100 | 20 | 62 (di) |

Data adapted from regiocontrolled Sonogashira studies on tribromobenzene derivatives.

Multi-Step Synthesis from Halogenated Precursors

An alternative route involves stepwise functionalization of 1,3,5-trifluorobenzene. This method is advantageous for introducing diverse substituents at specific positions.

Halogenation and Sequential Coupling

The synthesis begins with the iodination or bromination of 1,3,5-trifluorobenzene using iodine monochloride (ICl) or bromine (Br₂) in the presence of a Lewis acid catalyst such as FeCl₃. The resulting trihalogenated intermediate is then subjected to three successive Sonogashira couplings with phenylacetylene. Each step requires purification via column chromatography to isolate intermediates, with an overall yield of 58–65%.

Challenges in Steric Hindrance

The bulky phenylethynyl groups introduce steric hindrance, particularly during the third coupling step. Kinetic studies reveal that the reaction rate decreases exponentially with each successive substitution due to reduced accessibility of the halogen site. To mitigate this, microwave-assisted synthesis has been explored, reducing reaction times from 24 hours to 4 hours for the final coupling step.

Ligand-Assisted Metal Catalysis for Enhanced Efficiency

Recent advances emphasize the role of specialized ligands in improving catalytic activity. For instance, phosphine ligands with electron-donating groups, such as tris(4-methoxyphenyl)phosphine, enhance palladium’s oxidative addition capability.

Copper-Free Conditions

Copper-free Sonogashira protocols avoid the formation of homocoupled diacetylene byproducts. A study using Pd(OAc)₂ with Xantphos as a ligand in DMSO achieved 82% yield for the tri-substituted product, compared to 68% under traditional copper-assisted conditions.

Table 2: Ligand Effects on Coupling Efficiency

| Ligand | Byproduct Formation (%) | Yield (%) |

|---|---|---|

| PPh₃ | 12 | 68 |

| Xantphos | 4 | 82 |

| BINAP | 7 | 75 |

Data derived from palladium-catalyzed coupling trials.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like DMSO facilitate higher reaction temperatures, improving kinetics. However, they may promote side reactions such as alkyne polymerization. Mixed solvent systems (e.g., DMSO/THF 1:1) balance reactivity and selectivity. The choice of base also impacts efficiency: KOH in DMSO outperforms Et₃N in THF, particularly for tri-substitution (76% vs. 52%).

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Substituted trifluoromethyl derivatives

Scientific Research Applications

1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene involves its interaction with molecular targets through π-π stacking and van der Waals interactions . The compound’s rigid structure and efficient π-delocalization facilitate its binding to specific molecular targets, leading to various biological and chemical effects . The pathways involved include the stabilization of excited states and the restriction of radiative decay rates through σ-hole and π-hole capture mechanisms .

Comparison with Similar Compounds

1,3,5-Tris(phenylethynyl)benzene (TPB)

- Structure : Lacks fluorine substituents on the benzene core.

- Electronic Properties : The absence of fluorine reduces electron-withdrawing effects, resulting in a less electron-deficient aromatic system compared to the fluorinated analog. This diminishes its ability to form charge-transfer complexes with electron-rich species.

- Photophysics: TPB exhibits fluorescence with a lifetime in the nanosecond regime. Time-resolved studies in n-hexane and n-heptane reveal excited-state dynamics dominated by planarization of the phenylethynyl arms .

- Supramolecular Interactions: Forms 1:1 adducts with mercury-based organometallics (e.g., [o-C₆F₄Hg]₃) via π-stacking and Hg···C interactions, with a stability constant of 21 M⁻¹ .

1,3,5-Tris(trimethylsilylethynyl)benzene

- Structure : Trimethylsilyl (TMS) groups replace phenyl substituents.

- Solubility and Packing: The bulky TMS groups enhance solubility in nonpolar solvents but disrupt π-stacking due to steric hindrance.

- Host-Guest Chemistry : Crystallizes with [o-C₆F₄Hg]₃ to form stacked adducts but shows lower alkane uptake (1.2 wt%) compared to TPB-based systems (2.8 wt%) .

1,3,5-Tri(4-n-butylphenylethynyl)benzene

- Structure : Incorporates flexible n-butyl chains on the phenylethynyl termini.

- Supramolecular Behavior : Forms less stable adducts with [o-C₆F₄Hg]₃ (lower stability constant than TPB) due to reduced π-surface accessibility .

Photophysical Properties

Luminescence Behavior

- 1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene : Fluorine’s electron-withdrawing effect may redshift emission wavelengths compared to TPB. However, direct luminescence data are sparse. In analogous systems (e.g., fluorinated triiodobenzenes), halogen bonding and heavy atom effects enhance phosphorescence .

- [o-C₆F₄Hg]₃ Adducts: Adducts with non-fluorinated TPB exhibit T₁→S₀ phosphorescence (λₑₘ ≈ 550 nm, τ ≈ milliseconds) due to Hg’s spin-orbit coupling. In contrast, adducts with monofunctional C₆F₅HgCl retain fluorescence, indicating weaker heavy atom effects .

Comparison Table: Photophysical Data

| Compound | Emission Type | Lifetime (τ) | Wavelength (λₑₘ) | Key Feature |

|---|---|---|---|---|

| TPB (non-fluorinated) | Fluorescence | Nanoseconds | ~450 nm | Planar excited-state geometry |

| [o-C₆F₄Hg]₃•TPB Adduct | Phosphorescence | Milliseconds | ~550 nm | Hg-induced heavy atom effect |

| C₆F₅HgCl•Phenanthrene Adduct | Fluorescence + Phosphorescence | - | Dual bands | Weaker spin-orbit coupling |

Supramolecular and Host-Guest Interactions

π-Stacking and Halogen Bonding

- This compound : Fluorine atoms may engage in C–F···π interactions, enhancing stacking stability. Similar fluorinated triiodobenzenes form cocrystals via halogen bonds (e.g., C–I···O interactions with pyridine N-oxide) .

- TPB Derivatives: Non-fluorinated analogs rely on van der Waals and Hg···C interactions for adduct formation. For example, [o-C₆F₄Hg]₃•TPB exhibits Hg···C distances of 3.29–3.53 Å .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene, and how can reaction conditions be optimized?

- Methodology : Utilize Sonogashira coupling reactions, a common method for introducing ethynyl groups to aromatic systems. Optimize via orthogonal experimental design (e.g., varying catalysts, solvents, and temperatures) to identify ideal conditions. For example, test palladium catalysts (e.g., Pd(PPh₃)₄) with copper iodide co-catalysts in polar aprotic solvents like DMF or THF . Monitor progress via TLC or HPLC, and validate purity via NMR and mass spectrometry .

Q. How can researchers characterize the electronic properties of this compound for applications in materials science?

- Methodology : Employ UV-Vis spectroscopy to analyze π-conjugation and fluorescence properties. Pair with cyclic voltammetry to determine redox potentials and HOMO/LUMO levels. Computational methods (DFT or TD-DFT) can predict electronic transitions, validated against experimental data .

Q. What factors influence the stability of this compound under ambient or reactive conditions?

- Methodology : Conduct accelerated degradation studies under varying temperatures, humidity, and light exposure. Use FTIR and NMR to track structural changes (e.g., hydrolysis of ethynyl groups). Compare results with fluorinated analogs (e.g., perfluoro-1,3,5-triphenylbenzene) to assess fluorine’s protective role .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results for this compound’s reactivity be resolved?

- Methodology : Perform sensitivity analysis on computational parameters (e.g., basis sets, solvation models). Validate with advanced spectroscopic techniques (e.g., in-situ Raman for reaction intermediates). Cross-reference with high-throughput experimental screening to identify overlooked variables (e.g., trace moisture in solvents) .

Q. What strategies are effective for elucidating the reaction mechanism of catalytic transformations involving this compound?

- Methodology : Use isotopic labeling (e.g., deuterated solvents or ¹³C-labeled substrates) to track bond-breaking/formation steps. Pair with operando spectroscopy (e.g., XAS for catalyst oxidation states) and kinetic isotope effects (KIE) studies. Computational reaction path searches (e.g., NEB method) can map transition states .

Q. How can researchers design experiments to optimize the compound’s performance in optoelectronic devices?

- Methodology : Apply factorial design to test variables like doping concentration, annealing temperature, and interfacial layers. Use PLQE (photoluminescence quantum yield) and EQE (external quantum efficiency) metrics for device performance. Machine learning algorithms can analyze large datasets to predict optimal configurations .

Q. What advanced techniques address challenges in scaling up synthesis while maintaining purity and yield?

- Methodology : Implement flow chemistry systems for precise control of reaction parameters (residence time, mixing efficiency). Use inline PAT (process analytical technology) tools like ReactIR for real-time monitoring. Compare batch vs. continuous processes using DOE (design of experiments) to minimize impurities .

Data Analysis and Validation

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR vs. MS) for this compound?

- Methodology : Cross-validate with complementary techniques (e.g., HRMS for molecular weight confirmation, ¹⁹F NMR for fluorine environment analysis). Re-examine sample preparation (e.g., solvent purity, degassing). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What statistical methods are recommended for analyzing multivariate datasets in structure-property studies?

- Methodology : Apply multivariate regression or PCA (principal component analysis) to correlate structural features (e.g., substituent electronegativity) with properties (e.g., thermal stability). Use ANOVA to assess significance of variables in factorial experiments .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.